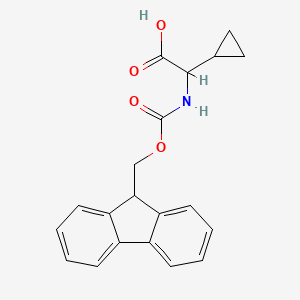![molecular formula C25H31N3O2S B2419071 N,N-ジエチル-2-[3-({[(2,4,6-トリメチルフェニル)カルバモイル]メチル}スルファニル)-1H-インドール-1-イル]アセトアミド CAS No. 877657-91-5](/img/structure/B2419071.png)
N,N-ジエチル-2-[3-({[(2,4,6-トリメチルフェニル)カルバモイル]メチル}スルファニル)-1H-インドール-1-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its complex molecular structure, which includes an indole nucleus, a diethylamino group, and a mesitylacetamide moiety. Photosensitizers are compounds that produce a chemical change in another substance in a photochemical process. They are widely used in various scientific and industrial applications, including photodynamic therapy and imaging.
科学的研究の応用
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a photosensitizer in photochemical reactions, where it facilitates the transfer of energy from light to other molecules.
Biology: In biological research, the compound is used in studies of cellular processes and signaling pathways, particularly those involving oxidative stress and photodynamic therapy.
Medicine: The compound has potential applications in photodynamic therapy for the treatment of cancer and other diseases. It can selectively target and destroy cancer cells when activated by light.
Industry: The compound is used in the development of new materials and technologies, including light-sensitive coatings and imaging agents.
準備方法
The synthesis of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate electrophile.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole derivative with a thiol compound.
Attachment of the Mesitylacetamide Moiety: The final step involves the reaction of the intermediate compound with mesitylacetamide under suitable conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus and the thioether linkage. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group and the indole nucleus. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group and the mesitylacetamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.
作用機序
The mechanism of action of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide involves its role as a photosensitizer. Upon exposure to light, the compound absorbs energy and undergoes a transition to an excited state. This excited state can then transfer energy to other molecules, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA .
類似化合物との比較
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and have similar biological activities.
Photosensitizers: Other photosensitizers, such as porphyrins and phthalocyanines, have similar mechanisms of action and applications in photodynamic therapy.
Thioether Compounds: Compounds containing thioether linkages, such as methionine and thioethers in peptides, have similar chemical reactivity and biological functions.
The uniqueness of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide lies in its specific combination of functional groups, which confer distinct photochemical properties and biological activities.
特性
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-6-27(7-2)24(30)15-28-14-22(20-10-8-9-11-21(20)28)31-16-23(29)26-25-18(4)12-17(3)13-19(25)5/h8-14H,6-7,15-16H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUZRPGAFPLQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)
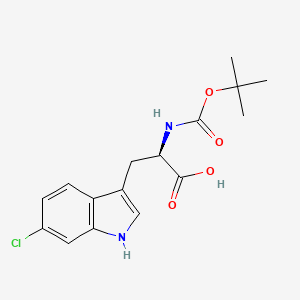
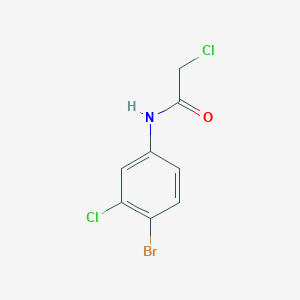

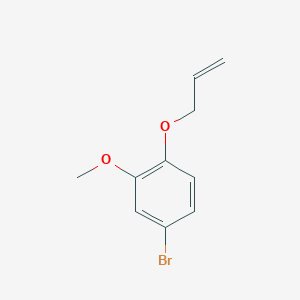
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
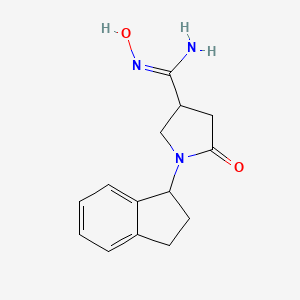
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
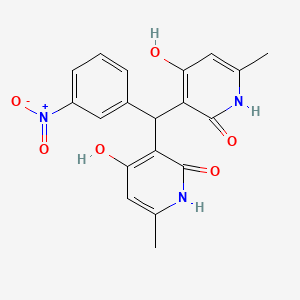
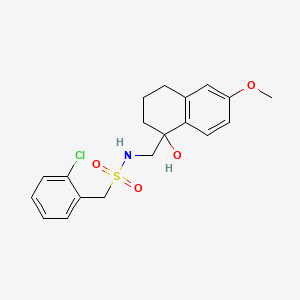
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
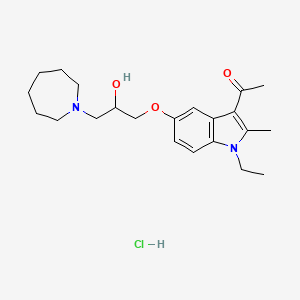
![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)
